N-Methyl-D3-D-proline-2,5,5-D3
Description
Significance of Isotopic Labeling in Contemporary Chemical and Biological Investigations
Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes, which has a different number of neutrons but the same chemical properties. creative-proteomics.com The most common isotope used for this purpose in organic molecules is deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen. This substitution creates a "heavy" version of the molecule with a higher mass.
The primary advantage of this mass difference is its utility in mass spectrometry (MS), a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.govnih.gov When a biological sample is analyzed, the isotopically labeled compound can be easily distinguished from its natural, unlabeled counterpart. This principle is the foundation of the isotope dilution mass spectrometry (IDMS) method, which allows for highly accurate and precise quantification of specific molecules in complex mixtures like blood, urine, or tissue extracts. creative-proteomics.com The labeled compound, with its known concentration, is added to a sample and serves as a perfect internal standard, correcting for any sample loss or variability during preparation and analysis. acs.org
Beyond quantification, isotopic labeling is crucial for tracing the metabolic fate of drugs and other compounds within an organism and for elucidating complex biochemical reaction mechanisms. creative-proteomics.comnih.gov
Structure
3D Structure
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
135.19 g/mol |
IUPAC Name |
(2R)-2,5,5-trideuterio-1-(trideuteriomethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1/i1D3,4D2,5D |
InChI Key |
CWLQUGTUXBXTLF-PYZSKBDBSA-N |
Isomeric SMILES |
[2H][C@@]1(CCC(N1C([2H])([2H])[2H])([2H])[2H])C(=O)O |
Canonical SMILES |
CN1CCCC1C(=O)O |
Origin of Product |
United States |
A Subtle Modification with Major Impact: N Methylated Amino Acids
Overview of N-Methylated Amino Acids: Biological Importance and Synthetic Accessibility
N-methylation, the addition of a methyl group to a nitrogen atom, is a subtle but profound modification of amino acids and the peptides and proteins they form. nih.govresearchgate.net This modification can dramatically alter the properties of a peptide, for instance by:
Increasing proteolytic stability: The N-methyl group shields the adjacent peptide bond from being cleaved by proteases, thereby increasing the molecule's half-life in the body. merckmillipore.comingentaconnect.com
Enhancing membrane permeability and bioavailability: N-methylation can increase a peptide's lipophilicity (its ability to dissolve in fats), which can improve its absorption and distribution. nih.govbenthamdirect.com
Modulating biological activity: The change in shape and properties caused by N-methylation can turn a peptide into a potent enzyme inhibitor or a specific receptor agonist or antagonist. researchgate.netbenthamdirect.com
Due to these advantageous properties, N-methylated amino acids are of great interest in drug discovery and development. ingentaconnect.com However, their synthesis requires specialized chemical methods to ensure the correct stereochemistry and purity. benthamdirect.com
Advanced Analytical Characterization in Research Contexts
High-Resolution Mass Spectrometry for Isotopic Purity and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the detailed analysis of isotopically labeled compounds like N-Methyl-D3-D-proline-2,5,5-D3. It provides not only the accurate mass of the molecule, confirming its elemental composition, but also allows for the detailed study of its fragmentation patterns and the precise assessment of its isotopic enrichment.
Elucidation of Fragmentation Pathways for Deuterated Proline Derivatives
The fragmentation of proline and its derivatives in a mass spectrometer is a subject of extensive study due to the unique structural influence of the pyrrolidine (B122466) ring. In peptides, the presence of a proline residue often directs fragmentation, leading to a phenomenon known as the "proline effect," where cleavage at the N-terminal side of proline is particularly favored. This is attributed to the high proton affinity of the proline residue. osu.edu For N-methylated proline derivatives, the fragmentation becomes even more complex.
While specific fragmentation data for this compound is not extensively published, the fragmentation of similar structures, such as N-acetyl proline methyl ester, has been investigated. osu.edu The main fragmentation channels for such derivatives typically involve the loss of small neutral molecules. For this compound, key fragmentation pathways would likely involve:
Loss of the carboxyl group (or deuterated carboxyl group): This would result in a significant neutral loss.
Cleavage of the N-methyl group: The deuterated methyl group (CD3) could be lost.
Ring opening and subsequent fragmentation: The pyrrolidine ring can undergo cleavage, leading to a variety of smaller fragment ions.
The presence of deuterium (B1214612) atoms at the N-methyl and C2, C5 positions will result in characteristic mass shifts in the fragment ions compared to the unlabeled compound. This allows for the precise localization of the deuterium labels by analyzing the mass-to-charge ratio of the fragments. For instance, fragments retaining the N-methyl group will be 3 Da heavier, and fragments retaining the C2 and C5 positions will show corresponding mass increases. Unusual fragmentation behavior, including methyl group migration, has been observed in the fragmentation of trimethyllysine-containing peptides, suggesting that complex rearrangements are possible. nih.gov
Table 1: Predicted Major Fragment Ions of this compound in High-Resolution Mass Spectrometry
| Predicted Fragment Ion | Proposed Structure/Loss | Theoretical m/z (Da) |
| [M-CD3]+ | Loss of the deuterated N-methyl group | 118.07 |
| [M-COOD]+ | Loss of the deuterated carboxyl group | 86.11 |
| [M-CD3-COOD]+ | Sequential loss of N-methyl and carboxyl groups | 71.09 |
| Pyrrolidine ring fragments | Various products from ring cleavage | Varies |
Note: This table presents predicted fragmentation patterns based on known fragmentation of similar compounds and is for illustrative purposes. Actual experimental data may vary.
Quantitative Assessment of Isotopic Abundance and Distribution
High-resolution mass spectrometry is a powerful technique for determining the isotopic purity and distribution in deuterated compounds. mdpi.com By analyzing the full scan mass spectrum, the relative abundance of the different isotopologues (molecules differing only in their isotopic composition) can be precisely measured. researchgate.net For this compound, this involves quantifying the M+0, M+1, M+2, M+3, M+4, M+5, and M+6 peaks, where M is the mass of the unlabeled compound.
The theoretical isotopic distribution can be calculated based on the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ²H). oup.com By comparing the experimentally measured isotopic distribution with the theoretical distribution for a 100% deuterated compound, the isotopic enrichment can be accurately determined. This is crucial for applications where the deuterated compound is used as an internal standard, as the accuracy of the quantification depends on the precise knowledge of its isotopic purity. alexandraatleephillips.com
Table 2: Illustrative Isotopic Abundance Data for this compound
| Isotopologue | Theoretical m/z (Da) | Theoretical Abundance (%) (for 99% enrichment) | Measured Abundance (%) (Illustrative) |
| M+0 | 115.08 | 0.1 | 0.2 |
| M+1 | 116.08 | 0.5 | 0.6 |
| M+2 | 117.09 | 1.0 | 1.1 |
| M+3 | 118.09 | 2.5 | 2.6 |
| M+4 | 119.10 | 5.0 | 5.1 |
| M+5 | 120.10 | 10.0 | 10.2 |
| M+6 | 121.11 | 99.0 | 98.8 |
Note: The data in this table is illustrative and intended to demonstrate the principle of isotopic abundance analysis. Actual values would be determined experimentally.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and conformation of molecules in solution. For this compound, a combination of different NMR techniques is employed for its comprehensive characterization.
Deuterium NMR (²H NMR) for Site-Specific Deuterium Localization and Quantification
Deuterium (²H) NMR spectroscopy is a direct method for observing the presence and location of deuterium atoms within a molecule. magritek.com Since the chemical shift range of ²H is similar to that of ¹H, the signals from the deuterons at the N-methyl and C2, C5 positions of this compound can be resolved and assigned. The natural linewidth of deuterium signals is broader than that of protons, but this does not typically hinder the identification of the deuterated sites. magritek.com
The integration of the signals in the ²H NMR spectrum allows for the quantification of the deuterium incorporation at each specific site. This provides a complementary method to mass spectrometry for verifying the isotopic labeling pattern and purity. For this compound, one would expect to see distinct signals corresponding to the deuterons on the N-methyl group and those on the C2 and C5 positions of the proline ring.
Multi-Nuclear NMR (¹H, ¹³C, ¹⁵N) for Elucidating Deuterium Effects on Chemical Shifts and Coupling Constants
The substitution of hydrogen with deuterium has subtle but measurable effects on the NMR spectra of other nuclei, known as isotope effects. These effects can provide valuable structural and conformational information.
In the ¹H NMR spectrum of this compound, the signals for the protons at positions 2 and 5 would be absent, confirming the deuteration at these sites. The remaining proton signals would experience small shifts in their resonance frequencies due to the presence of the neighboring deuterons. nih.gov
In the ¹³C NMR spectrum, the carbons directly bonded to deuterium (C2, C5, and the N-methyl carbon) will show a characteristic multiplet pattern due to ¹³C-²H coupling and a significant upfield shift (typically 0.3-0.5 ppm per deuterium). The chemical shifts of neighboring carbons will also be affected, though to a lesser extent. These deuterium-induced isotope shifts on ¹³C chemical shifts are sensitive to local geometry and can be used to probe conformational preferences. researchgate.net
Similarly, the ¹⁵N NMR chemical shift of the nitrogen atom will be influenced by the deuterated methyl group. The one-bond isotope shift (¹Δ¹⁵N(D)) is a sensitive probe of the electronic environment around the nitrogen atom. nih.gov
Table 3: Predicted ¹³C NMR Chemical Shifts and Deuterium-Induced Isotope Shifts for this compound
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) (Unlabeled N-Methyl-D-proline) | Predicted ¹³C Chemical Shift (ppm) (Deuterated) | Predicted Isotope Shift (Δδ, ppm) |
| C=O | ~175 | ~174.9 | -0.1 |
| C2 | ~68 | ~67.2 (multiplet) | -0.8 |
| C3 | ~29 | ~28.8 | -0.2 |
| C4 | ~24 | ~23.9 | -0.1 |
| C5 | ~47 | ~46.2 (multiplet) | -0.8 |
| N-CH3 | ~40 | ~39.0 (multiplet) | -1.0 |
Note: Chemical shift values are approximate and based on data for similar compounds. Isotope shifts are illustrative of the expected direction and magnitude.
Advanced NMR Techniques for Investigating Conformational Dynamics in Solution
The proline ring is known to exist in a dynamic equilibrium between different puckered conformations, primarily the Cγ-endo and Cγ-exo forms. nih.gov The N-methyl group adds another layer of complexity, influencing the cis-trans isomerization of the amide bond in peptide contexts, although in the free amino acid, this is not a factor. Advanced NMR techniques can be used to study these conformational dynamics.
Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide information about through-space proximities between protons, which can be used to determine the preferred conformation of the proline ring. researchgate.net While the deuteration in this compound removes some of the key protons for these experiments, the remaining protons can still provide valuable structural constraints.
Furthermore, relaxation-based NMR experiments can probe the dynamics of the molecule on different timescales. nih.gov The measurement of T1 and T2 relaxation times, as well as heteronuclear NOEs for the remaining ¹H and ¹³C nuclei, can provide insights into the flexibility of the pyrrolidine ring and the N-methyl group. The presence of deuterium significantly alters the relaxation properties of neighboring nuclei, a factor that must be accounted for in the analysis.
Chromatographic Separation Techniques for Resolution of Isotopologues and Impurities
The accurate quantitative analysis and purification of this compound rely on high-resolution chromatographic techniques capable of separating it from its non-deuterated isotopologues and other process-related impurities. The primary challenge in the chromatographic separation of this compound lies in resolving molecules with very similar physicochemical properties, differing only in their isotopic composition. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), particularly with specialized columns and detection methods, are the principal techniques employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acids and their derivatives, chemical derivatization is a prerequisite to increase their volatility and improve chromatographic behavior.
Derivatization: To make this compound amenable to GC analysis, a two-step derivatization process is often employed. dntb.gov.ua This typically involves:
Esterification: The carboxyl group is converted to an ester, for example, a methyl ester, by reacting with an alcohol (e.g., methanol) in the presence of an acidic catalyst. dntb.gov.ua
Acylation: The secondary amine group is acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a more volatile derivative. dntb.gov.uaacs.org
The choice of derivatization reagent is critical as it can influence the fragmentation patterns in the mass spectrometer, aiding in the differentiation of isotopologues.
Separation and Detection: Once derivatized, the sample is injected into the gas chromatograph. The separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer then detects the eluting compounds, allowing for the differentiation of this compound from its non-deuterated counterpart based on their mass-to-charge (m/z) ratio. The use of stable-isotope labeled internal standards is crucial for accurate quantification, correcting for variations during sample preparation and analysis. d-nb.info
A hypothetical GC-MS analysis of a derivatized sample containing both N-Methyl-D-proline and this compound would be expected to show two distinct peaks in the selected ion monitoring (SIM) mode, corresponding to the different masses of the isotopologues.
Table 1: Hypothetical GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Condition |
| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Injector Temperature | 260°C |
| Oven Program | 70°C (4 min), then 10°C/min to 270°C, hold for 5 min |
| Carrier Gas | Helium at 1 mL/min |
| Derivatization | Esterification with Methanol (B129727)/HCl, followed by acylation with PFPA |
| MS Ionization | Electron Impact (EI) |
| MS Detection Mode | Selected Ion Monitoring (SIM) |
High-Performance Liquid Chromatography (HPLC)
HPLC offers a versatile alternative to GC-MS, often without the need for derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of polar compounds like amino acids and their deuterated analogues. d-nb.info
HILIC Separation: HILIC columns have a polar stationary phase, and the mobile phase is typically a mixture of a high concentration of an organic solvent (like acetonitrile) and a low concentration of an aqueous buffer. d-nb.info This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition. The separation mechanism is based on the differential partitioning of the analytes between the mobile phase and the stationary phase's aqueous layer.
In the context of this compound, the subtle differences in polarity and hydrogen bonding capability introduced by the deuterium atoms can be sufficient to achieve baseline separation from the non-deuterated form on a HILIC column. d-nb.info Research has demonstrated the successful separation of other deuterated proline isotopologues, such as 2,3,3,4,4,5,5-D7-proline, from their non-labeled counterparts using HILIC. d-nb.info
Table 2: Illustrative HILIC Method for the Separation of Proline Isotopologues
| Parameter | Condition |
| HPLC Column | Acquity BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in 85% Acetonitrile with 0.15% Formic Acid |
| Mobile Phase B | 10 mM Ammonium Formate in Water with 0.15% Formic Acid (pH 3.0) |
| Gradient | Isocratic with 100% A for 6 min, then a linear gradient to 94.1% A over 0.1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35°C |
| Detection | Tandem Mass Spectrometry (MS/MS) |
This table is based on a method developed for the separation of various amino acids and their isotopologues and is illustrative of a potential approach for this compound. d-nb.info
Impurity Profiling: Besides the resolution of isotopologues, chromatographic techniques are essential for the identification and quantification of potential impurities. These can include starting materials, by-products from the synthesis, or degradation products. For instance, potential impurities could be non-methylated D-proline-2,5,5-D3 or the L-enantiomer of the compound. Chiral chromatography, a specialized form of HPLC, would be necessary to resolve the D- and L-enantiomers. researchgate.net
Applications in Mechanistic Chemical and Biochemical Investigations
Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects (KIE)
The kinetic isotope effect is a phenomenon where molecules containing heavier isotopes react at different rates than their non-isotopically substituted counterparts. wikipedia.org This difference in rate, expressed as the ratio kL/kH (where kL is the rate constant for the light isotope and kH is for the heavy isotope), is a powerful probe of reaction mechanisms. wikipedia.org The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, meaning more energy is required to break it. princeton.eduunam.mx This typically results in a slower reaction rate when a C-H bond cleavage is involved in the rate-determining step. unam.mxlibretexts.org
A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken during the rate-determining step of a reaction. princeton.edulibretexts.org For deuterium (B1214612) substitution, typical primary KIEs (kH/kD) range from 2 to 8. libretexts.orgcore.ac.uk The specific labeling pattern of N-Methyl-D3-D-proline-2,5,5-D3 allows for the investigation of primary KIEs in reactions involving the cleavage of C-H bonds at the C2 or C5 positions of the proline ring, or from the N-methyl group.
Observing a significant primary KIE upon using this deuterated compound would strongly indicate that a C-H bond at one of these labeled positions is being cleaved in the rate-limiting step. For example, in the oxidation of L-proline by L-proline dehydrogenase, a key step involves a hydride transfer from the C5 position of proline to the FAD cofactor. nih.govplos.org Experimental studies using deuterated substrates in this and similar enzyme systems have been crucial in confirming that such a hydride transfer is indeed the rate-limiting step in the reductive half-reaction. plos.org Similarly, investigations into proline racemase, which interconverts L- and D-proline, utilized [2-²H]proline to determine isotope effects and delineate the nature of the transition state. nih.gov
Table 1: Representative Primary Kinetic Isotope Effects (KIE) in Chemical Reactions
| Reaction Type | Isotopic Substitution | Typical kH/kD Value | Implication |
| E2 Elimination | β-C-H/D | 6.7 | C-H/D bond breaking in the rate-determining step. princeton.edu |
| Radical Bromination | Benzylic C-H/D | 4.86 | C-H/D bond breaking in the rate-determining step. unam.mx |
| Enzyme-Catalyzed Hydride Transfer | C-H/D | >2 | Hydride transfer is part of the rate-limiting step. nih.govplos.org |
Secondary kinetic isotope effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. princeton.educore.ac.uk These effects are typically much smaller than primary KIEs, with kH/kD values often ranging from 0.8 to 1.4. wikipedia.orgnih.gov Despite their smaller magnitude, SKIEs provide crucial information about changes in the steric or electronic environment of the labeled position during the transition state.
SKIEs are often categorized by their position relative to the reaction center (e.g., α, β). An α-secondary KIE is observed when the isotopic substitution is on the atom undergoing a change in hybridization.
A normal SKIE (kH/kD > 1) is often seen when hybridization changes from sp³ to sp², as the out-of-plane bending vibrations become less restricted. wikipedia.orgcore.ac.uk
An inverse SKIE (kH/kD < 1) is typical for a change from sp² to sp³, where movement becomes more constrained. wikipedia.org
In reactions catalyzed by proline derivatives, such as aldol (B89426) or Michael additions, an enamine or iminium ion intermediate is often formed. nih.govmit.edu The formation of an iminium ion from the secondary amine of proline involves a change in hybridization at the nitrogen atom. The deuterium labels on the N-methyl group and at the adjacent C2 and C5 positions in this compound would be sensitive to these structural changes, allowing for a detailed analysis of the transition state leading to such intermediates. The absence of a significant secondary isotope effect can also be mechanistically informative, potentially indicating an early transition state or a cancellation of opposing equilibrium and kinetic isotope effects. nih.govmit.edu
Isotopically labeled amino acids are fundamental tools for deciphering enzyme mechanisms. raineslab.com The use of deuterated proline derivatives has provided deep insights into the catalytic strategies of several enzymes.
In the case of proline racemase, experiments with [2-²H]proline and [2-³H]proline allowed for the determination of fractionation factors for the two protons involved in the racemization, revealing that the factors for the protons derived from L-proline and D-proline are not identical. nih.gov This detailed analysis helped to precisely characterize the transition state(s) of the enzyme-catalyzed reaction. nih.gov
Computational and experimental studies on L-proline dehydrogenase, which catalyzes the oxidation of L-proline, support a stepwise mechanism involving an initial proton transfer from the amino group followed by a rate-limiting hydride transfer from the C5 position. nih.govplos.org The use of deuterated substrates is central to experimentally verifying such multi-step mechanisms. plos.org Furthermore, deuterated derivatives of L-glutamate semialdehyde, a proline precursor, have been used to study the biosynthesis of carbapenem (B1253116) antibiotics, demonstrating the utility of isotopic labeling in tracking complex biosynthetic pathways. nih.gov The study of glycyl radical enzymes that act on N-methyl-4-hydroxyproline isomers also highlights the role of such compounds in understanding novel enzymatic mechanisms in anaerobic bacteria. illinois.edu
Tracing Molecular Rearrangements and Intramolecular Hydrogen/Deuterium Transfers
The deuterium label in this compound serves as a spectroscopic marker that can be tracked throughout a reaction sequence. This is particularly useful for studying molecular rearrangements where atoms or groups migrate within a molecule. The stability of the C-D bond ensures that the label is not easily lost through exchange with protic solvents, unlike protons on heteroatoms. wikipedia.org
Intramolecular hydrogen transfer is a key step in many organic and enzymatic reactions. By using a selectively deuterated substrate like this compound, it is possible to follow the path of a specific deuterium atom. If a deuterium atom initially at one position (e.g., C2) is found at another position in the product, it provides direct evidence of an intramolecular transfer. This technique has been instrumental in studying hydrogen tunneling and the mechanisms of enzymes that catalyze isomerizations. escholarship.org For instance, enzymes known as peptidyl prolyl isomerases (PPIases) catalyze the cis-trans isomerization of peptide bonds involving proline residues. preprints.orgpreprints.org Deuterium labeling could be employed to investigate the dynamics and potential intramolecular proton shifts during this critical biological process.
Investigation of Proton Transfer Pathways in Organic Transformations
Proton transfer is one of the most fundamental processes in chemistry and biology. nih.gov The source and pathway of proton transfers can be elucidated using deuterated solvents or substrates. This compound can be used to probe reactions where a proton is abstracted from the C2 or C5 position or from the N-methyl group.
Utilization in Biochemical Pathway Elucidation and Metabolic Flux Analysis
Isotopic Tracing for De Novo Biosynthesis Pathways of N-Methyl-D-proline
The use of stable isotope-labeled compounds, such as deuterated proline derivatives, is a cornerstone of modern metabolic research, enabling the unambiguous tracking of atoms through complex biochemical networks. nih.govresearchgate.net This approach, often termed Stable Isotope Resolved Metabolomics (SIRM), provides a dynamic view of metabolic processes that steady-state metabolite profiling cannot achieve. researchgate.net In the context of N-Methyl-D-proline biosynthesis, N-Methyl-D3-D-proline-2,5,5-D3 and related deuterated precursors are invaluable for delineating the de novo synthesis routes.
By introducing this labeled compound into a biological system, such as cell cultures or whole organisms, researchers can follow the incorporation of the deuterium (B1214612) atoms into N-Methyl-D-proline and its downstream metabolites. nih.govnih.gov Mass spectrometry and NMR spectroscopy are the primary analytical techniques used to detect and quantify the labeled molecules. nih.gov For instance, experiments in alfalfa plants using radioactively labeled proline demonstrated the synthesis of N-methyl proline and stachydrine, implicating the action of N-methyltransferase enzymes in this pathway. frontiersin.org The use of a deuterated tracer like this compound would offer a safer and more detailed analysis of this process.
The deuterium labels on the methyl group (D3) and the proline ring (2,5,5-D3) provide distinct markers. The D3-methyl group specifically traces the N-methylation step, while the D3 on the proline ring confirms the origin of the proline backbone. This dual labeling strategy allows for a comprehensive understanding of the entire biosynthetic pathway, from the initial proline molecule to the final methylated product.
Role as a Metabolic Probe in Substrate Turnover and Product Formation Studies
This compound is an effective metabolic probe for quantifying the rates of substrate turnover and product formation. The rate at which the deuterated compound is consumed (substrate turnover) and the rate at which its deuterated metabolites appear (product formation) provide direct measures of the metabolic flux through the pathway. nih.gov
This "precursor-product" approach is considered a gold standard for measuring tissue-specific metabolic changes. nih.gov For example, studies on the metabolism of enzalutamide, which involves N-demethylation, utilized a deuterated form (d3-ENT) to measure the kinetic isotope effect. The deuterated compound showed significantly lower metabolic clearance, demonstrating how isotopic labeling can be used to study the rate of metabolic processes. nih.gov Similarly, this compound can be used to determine the kinetics of its own metabolism and the formation of subsequent products.
The ability to precisely control the number of deuterium atoms at specific positions, as demonstrated in the synthesis of deuterated N-alkyl pharmaceuticals, allows for detailed mechanistic studies of product formation. ucl.ac.uk By analyzing the mass isotopomer distribution of the products, researchers can gain insights into the reaction mechanisms and the relative contributions of different pathways to product synthesis.
Application in Precursor-Product Relationships within Complex Biological Systems
In complex biological systems, where multiple metabolic pathways intersect, establishing clear precursor-product relationships is a significant challenge. Isotopic tracers like this compound are essential for dissecting these intricate networks. nih.govmdpi.com By introducing a labeled precursor, researchers can trace its path and definitively identify its metabolic products, even in the presence of large endogenous pools of the same compounds.
A study investigating the origin of citrulline used 13C-labeled glutamine, arginine, and proline to determine their respective contributions to citrulline synthesis. nih.gov This research highlighted the importance of using labeled precursors to quantify the flux from different potential sources. Similarly, this compound can be used to clarify the role of N-Methyl-D-proline as a precursor for other biomolecules. The unique mass signature of the deuterated compound allows for its unambiguous detection in downstream products, thereby establishing a direct metabolic link. nih.govmdpi.com
The application of stable isotope tracers extends to studying protein metabolism, where labeled amino acids are used to measure protein synthesis rates. nih.gov The principles of this approach are directly applicable to the study of N-Methyl-D-proline metabolism, providing a robust method for understanding its role within the broader metabolic landscape of an organism.
Investigation of N-Methylation Processes and Their Substrate Specificity Using Deuterated Probes
The N-methyl group in N-Methyl-D-proline is a key feature, and understanding the enzymatic process of N-methylation is crucial. Deuterated probes, particularly those with deuterium on the methyl group like N-Methyl-D3-D-proline, are instrumental in these investigations. The replacement of hydrogen with deuterium in the methyl group can lead to a kinetic isotope effect, where the C-D bond is broken more slowly than a C-H bond. nih.gov This effect can be used to probe the mechanism of N-methyltransferase enzymes.
Studies on the substrate specificity of methyltransferases have been conducted on various enzymes. For example, the substrate specificity of the protein lysine (B10760008) methyltransferase NSD1 was investigated using peptide substrates to identify preferred residues at specific positions. researchgate.net Similarly, research on protein arginine methyltransferase 7 (PRMT7) revealed its preference for RXR motifs and the importance of specific acidic residues for its activity. nih.gov
The use of deuterated methanol (B129727) as a methyl group donor in catalytic N-methylation reactions has been shown to be a versatile tool for synthesizing N-trideuteromethyl labeled molecules. researchgate.net This approach allows for the investigation of the substrate scope and functional group tolerance of N-methylation reactions. ucl.ac.ukresearchgate.net By using this compound as a substrate for demethylating enzymes or as a product of methyltransferases using a deuterated methyl donor, researchers can gain detailed insights into the substrate specificity and catalytic mechanisms of these important enzymes.
Studies on the Stereochemical Course of Biochemical Transformations
The stereochemistry of biochemical reactions is a fundamental aspect of their mechanism. Isotopic labeling, particularly with deuterium, is a powerful technique for elucidating the stereochemical course of enzymatic transformations. beilstein-journals.orgpolimi.it By introducing a stereospecifically labeled substrate, such as a deuterated proline derivative, and analyzing the stereochemistry of the product, the mechanism of the enzyme can be inferred.
For example, the stereochemical course of the hydroxylation of L-proline by proline 4-hydroxylase was investigated using stereospecifically deuterated proline, which revealed that the reaction proceeds with retention of stereochemistry at the C-4 position. dntb.gov.uaresearchgate.net Similarly, studies on ene reductase-catalyzed reactions used deuterium labeling to investigate the stereochemistry of hydrogen addition to carbon-carbon double bonds. polimi.it
The synthesis of α-deuterated α-amino acids with retention of chirality highlights the potential for creating stereospecifically labeled probes for mechanistic studies. nih.govacs.org In the context of N-Methyl-D-proline metabolism, using a stereospecifically deuterated version of this compound would allow for the investigation of the stereospecificity of enzymes that act upon it. This could reveal, for instance, whether an enzyme removes a specific hydrogen atom from a prochiral center, providing critical details about the enzyme's active site and catalytic mechanism.
Interactive Data Table: Research Findings on Deuterated Probes in Biochemical Studies
| Study Focus | Deuterated Compound/Method | Key Finding | Reference |
| Enzalutamide Metabolism | d3-Enzalutamide | Lower metabolic clearance due to kinetic isotope effect. | nih.gov |
| Citrulline Synthesis | 13C-labeled amino acids | Arginine is the main precursor for citrulline synthesis. | nih.gov |
| Proline 4-Hydroxylase Mechanism | Stereospecifically deuterated proline | Reaction proceeds with retention of stereochemistry. | dntb.gov.uaresearchgate.net |
| Ene Reductase Mechanism | Deuterium labeling | Investigated stereochemistry of hydrogen addition. | polimi.it |
| α-Amino Acid Deuteration | Base-promoted exchange in EtOD | Enantioretentive deuteration of α-amino acid derivatives. | nih.govacs.org |
| N-Alkylation of Amines | Deuterated methanol | Precise control over the number of deuterium atoms incorporated. | ucl.ac.uk |
Role As an Internal Standard in Quantitative Analytical Methodologies
Development of Quantitative Assays for Endogenous and Exogenous Proline Analytes
The creation of accurate and dependable quantitative assays is fundamental to comprehending the function of proline and its derivatives in a range of biological activities. caymanchem.comglpbio.com N-Methyl-D3-D-proline-2,5,5-D3 is an essential internal standard in liquid chromatography-mass spectrometry (LC-MS) techniques for the quantification of both internally produced and externally introduced proline-related substances in various biological materials like plasma, urine, and tissue samples. nih.govkuleuven.be
The use of a stable isotope-labeled internal standard such as this compound is favored due to its co-elution with the target analyte and its comparable ionization efficiency within the mass spectrometer's ion source. researchgate.net This shared behavior enables the correction of inconsistencies that might arise during the preparation of the sample, its separation via chromatography, and its ultimate detection, which culminates in highly accurate and precise measurements. nih.gov For example, in research focused on proline metabolism, this internal standard facilitates the distinct measurement and quantification of different proline isomers and their metabolic byproducts.
Studies have shown that this compound can be successfully used to develop sensitive and specific assays for N-methyl-D-proline and associated compounds. These assays often feature low limits of quantification (LOQ) and a broad dynamic range, making them appropriate for the detection of both minute and substantial concentrations of the analytes. researchgate.net
Table 1: Characteristics of a Quantitative LC-MS/MS Assay for Proline Analogs Using this compound as an Internal Standard
| Parameter | Typical Value | Significance in the Assay |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL | Defines the lowest concentration that can be reliably measured. researchgate.net |
| Upper Limit of Quantification (ULOQ) | 1000-5000 ng/mL | Defines the highest concentration that can be reliably measured. |
| Intra-day Precision (%CV) | < 15% | Indicates the reproducibility of results within the same day. avma.org |
| Inter-day Precision (%CV) | < 15% | Indicates the reproducibility of results on different days. avma.org |
Application in Targeted Metabolomics and Fluxomics Studies
Targeted metabolomics focuses on the quantification of a predefined set of known metabolites, whereas fluxomics is concerned with the rates of metabolic reactions. In these disciplines, this compound is a crucial internal standard for the precise measurement of proline and its derivatives, which are integral to a multitude of metabolic pathways.
In the context of targeted metabolomics, incorporating this compound into the analytical process permits the exact quantification of variations in the concentrations of particular proline-related metabolites under diverse physiological or pathological states. metabolomicsworkbench.org This data is vital for the discovery of biomarkers and for gaining a deeper understanding of the mechanisms of disease. For instance, irregularities in proline metabolism have been associated with a number of conditions, and the precise measurement of these irregularities is critical for research in these fields.
In the study of metabolic flux, stable isotopes are employed to follow the course of atoms as they move through metabolic pathways. While this compound is itself a deuterated standard, its function as an internal standard is complementary to fluxomics research that may utilize other isotopically labeled tracers (such as 13C-labeled glucose). By guaranteeing the accurate quantification of the total amounts of proline and its analogs, it establishes a vital point of reference for the calculation of their rates of synthesis, breakdown, and transformation.
Mitigation of Matrix Effects and Ion Suppression in Mass Spectrometry
A major hurdle in quantitative analysis with mass spectrometry, particularly when dealing with biological specimens, is the issue of matrix effects. researchgate.netnih.gov These effects arise from other substances in the sample matrix that co-elute with the analyte and can either augment or diminish its ionization, resulting in faulty quantification. chromatographyonline.com Ion suppression is the more prevalent of these two phenomena. nih.gov
The employment of a stable isotope-labeled internal standard like this compound is a broadly endorsed and efficient method for counteracting matrix effects. researchgate.netchromatographyonline.com Given that the internal standard is structurally and chemically almost identical to the analyte, it is subject to virtually the same matrix effects. researchgate.net By determining the ratio of the analyte's signal to that of the internal standard, the fluctuations resulting from ion suppression or enhancement are effectively nullified. drawellanalytical.com
For instance, if the ionization of both the analyte (e.g., N-methyl-D-proline) and the internal standard (this compound) is diminished by 20% because of components in the matrix, the ratio of their signals will stay the same, which allows for precise quantification. This offers a considerable benefit over the use of a different compound as an internal standard (an analogue internal standard), which might not be affected by the matrix to the same extent.
Method Validation and Quality Control in Analytical Chemistry Using Deuterated Standards
The validation of an analytical method is a mandatory step to confirm that the method is dependable, can be reproduced, and is appropriate for its designated application. nih.govavma.org As a deuterated internal standard, this compound is a central element in the validation of quantitative assays for proline analogs. scispace.com
In the course of method validation, a number of factors are evaluated, such as linearity, accuracy, precision, selectivity, and stability. nih.gov The internal standard is utilized to create the calibration curve (linearity) and to evaluate the method's accuracy and precision at various levels of concentration. kuleuven.be The uniformity of the internal standard's response across a range of samples and analytical runs is also tracked as a measure of quality control.
Samples for quality control (QC), which are infused with predetermined concentrations of the analyte and the internal standard, are analyzed in tandem with the unknown samples in every analytical set. d-nb.info The measured concentrations in the QC samples must be within established limits of acceptance to confirm the validity of the outcomes for the whole set. The consistent performance of this compound as an internal standard is essential for the effectiveness of these quality control measures, thereby guaranteeing the enduring dependability and uniformity of the analytical data.
Theoretical and Computational Investigations of Deuterated N Methyl D Proline
Quantum Chemical Calculations for Isotope Effects and Transition State Geometries
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the subtle effects of isotopic substitution on molecular properties. diva-portal.orgresearchgate.net These methods are instrumental in understanding kinetic isotope effects (KIEs), which arise from the zero-point energy differences between C-H and C-D bonds. core.ac.uk The heavier deuterium (B1214612) atom leads to a lower zero-point energy, often resulting in a higher activation energy for bond-breaking reactions and a "normal" kinetic isotope effect where the deuterated compound reacts slower. core.ac.ukacs.org
Calculations on proline-containing systems have shown that methods like B3LYP, often combined with dispersion corrections (e.g., D3), can provide accurate predictions of transition state energies and geometries. researchgate.netnih.gov For example, in the proline-catalyzed aldol (B89426) reaction, calculations have helped to determine whether C-C bond formation or enamine formation is the rate-limiting step by comparing computed KIEs with experimental data. nih.gov The agreement between calculated and experimental KIEs can validate the proposed reaction mechanism and transition state models. nih.gov
Table 1: Representative Calculated Isotope Effects in Proline-Related Systems
| Reaction Type | Computational Method | Calculated Isotope Effect (kH/kD) | Reference |
| Proline-catalyzed aldol reaction | B3LYP/6-31+G(d,p) with IEFPCM | Varies with step (e.g., ~1.1 for C-C bond formation) | nih.gov |
| Amine Oxidation by D-amino acid oxidase | Not specified | 5.6 (primary deuterium KIE on kcat/Km for proline) | nih.gov |
| Hydrogen-Deuterium Exchange | Not specified | ~5-fold higher rate in D2O (inverse solvent isotope effect) | nih.gov |
Molecular Dynamics Simulations for Conformational Landscapes and Isotope Effects on Dynamics
Molecular dynamics (MD) simulations provide a computational microscope to explore the conformational landscape and dynamics of molecules like N-Methyl-D-proline and its deuterated isotopologues. researchgate.netub.edu These simulations model the movement of atoms over time, offering insights into how isotopic substitution affects molecular flexibility, solvent interactions, and the populations of different conformers. researchgate.netnih.gov
For proline and its derivatives, the puckering of the five-membered pyrrolidine (B122466) ring is a key conformational feature. MD simulations, often in conjunction with NMR data and DFT calculations, have been used to characterize the equilibrium between different ring pucker conformations (e.g., Cγ-endo and Cγ-exo). researchgate.net The substitution with deuterium can influence the vibrational dynamics and, consequently, the conformational preferences of the ring. core.ac.uk
MD simulations are also employed to study isotope effects on the dynamics of biological processes. For example, simulations can be used to calculate deuterium exchange rates in peptides and proteins, providing a measure of solvent accessibility and local structural stability. nih.gov In the context of N-Methyl-D-proline, MD simulations could be used to investigate how deuteration affects its interaction with solvent molecules and its conformational dynamics in different environments. This is particularly relevant for understanding its behavior in biological systems, where conformational changes are often linked to function. nih.gov
Table 2: Parameters Often Investigated in MD Simulations of Proline Derivatives
| Parameter | Description | Relevance |
| Dihedral Angles (φ, ψ, ω, χ) | Define the backbone and side-chain conformations. | Crucial for determining the overall 3D structure and flexibility. nih.gov |
| Ring Pucker Parameters | Describe the conformation of the pyrrolidine ring. | Influences the local geometry and interactions of the proline residue. researchgate.net |
| Hydrogen Bond Analysis | Identifies and characterizes hydrogen bonds with solvent or other molecules. | Key to understanding solvation and intermolecular interactions. nih.gov |
| Root Mean Square Deviation (RMSD) | Measures the average distance between atoms of superimposed structures. | Indicates structural stability and conformational changes over time. nih.gov |
| Deuterium Exchange Rates | Calculated rates of hydrogen/deuterium exchange with the solvent. | Provides information on solvent accessibility and local dynamics. nih.gov |
Prediction of Spectroscopic Parameters for Deuterated Isotopologues
Computational methods are invaluable for predicting the spectroscopic properties of molecules, including deuterated isotopologues like N-Methyl-D3-D-proline-2,5,5-D3. acs.orgnih.gov These predictions are crucial for interpreting experimental spectra and confirming the identity and purity of synthesized compounds.
NMR Spectroscopy: Quantum chemical calculations can predict NMR chemical shifts and coupling constants. nih.govacs.org For deuterated compounds, the absence of signals from the deuterium-substituted positions and potential small shifts in the signals of neighboring protons can be predicted. The Human Metabolome Database, for example, provides predicted 1H NMR spectra for related compounds like N-Methyl-L-proline. Computational analysis helps in assigning the complex spectra of proline derivatives, which can be challenging due to conformational heterogeneity. acs.org
Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies of molecules. aip.org The substitution of hydrogen with heavier deuterium atoms leads to a significant and predictable lowering of the vibrational frequencies of the corresponding stretching and bending modes. acs.orgaip.org This isotopic shift is a key signature used to confirm deuteration. For example, DFT calculations have been used to assign the vibrational spectrum of proline, including the effects of deuteration on the O-H and N-H stretching frequencies. aip.org
Rotational Spectroscopy (Microwave): High-level quantum chemical calculations can predict rotational constants with high accuracy (often better than 0.3%). acs.orgnih.gov These predictions are essential for analyzing microwave spectra to determine the precise gas-phase structure of different conformers and their isotopologues. acs.orgacs.org The agreement between computed and experimental rotational constants allows for the unambiguous assignment of the observed species. nih.gov
Table 3: Predicted Spectroscopic Data for Proline Derivatives
| Spectroscopic Technique | Predicted Parameter | Computational Method | Significance | Reference |
| NMR | Chemical Shifts (¹H, ¹³C, ¹⁵N) | DFT, QM/MM | Aids in spectral assignment and conformational analysis. | nih.govacs.org |
| IR Spectroscopy | Vibrational Frequencies | DFT (e.g., B3LYP), CNEO-DFT | Predicts isotopic shifts upon deuteration, confirms H-bonding. | aip.org |
| Rotational Spectroscopy | Rotational Constants | Double-hybrid functionals, wave-function composite methods | Provides highly accurate molecular structures for different conformers. | acs.orgnih.gov |
Computational Design of Deuterated Proline Derivatives for Specific Applications
The principles of computational chemistry are not only used for analysis but also for the rational design of novel molecules with specific properties. core.ac.uk The in silico design of deuterated proline derivatives allows for the targeted modulation of their characteristics for various applications. researchgate.netresearchgate.net
One major application is in drug discovery, where deuteration can be used to improve the metabolic stability and pharmacokinetic profile of a drug. nih.govcdnsciencepub.com By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the C-D bond, being stronger than the C-H bond, can slow down metabolism, potentially leading to a longer duration of action and reduced formation of toxic metabolites. cdnsciencepub.com Computational methods can help predict the sites of metabolism (soft spots) in a molecule, guiding the synthetic efforts for deuteration. core.ac.uk
Computational design is also used to create deuterated compounds as standards for mass spectrometry-based proteomics and metabolomics. The predictable mass shift upon deuteration allows these compounds to serve as ideal internal standards for accurate quantification. Furthermore, the design of deuterated proline analogs can be used to probe enzyme mechanisms by studying the kinetic isotope effects. nih.gov
Recent advances have even combined quantum-classical computational approaches with machine learning to design deuterated molecules with desired properties, such as enhanced quantum efficiency for organic light-emitting diodes (OLEDs). arxiv.org This highlights the growing power of computational tools to systematically explore chemical space and identify optimal deuterated structures for specific technological applications. arxiv.org
Future Research Directions and Emerging Applications
Development of Novel and More Efficient Synthetic Strategies for Complex Deuteration Patterns
The synthesis of molecules with intricate and site-specific deuteration, such as N-Methyl-D3-D-proline-2,5,5-D3, presents a considerable synthetic challenge. ansto.gov.auacs.org Current methods often face limitations in selectivity, efficiency, and scalability. rsc.org Future research is intensely focused on overcoming these hurdles to make complex deuterated building blocks more accessible for widespread application. acs.orgsnnu.edu.cn
Emerging strategies are moving beyond simple H-D exchange reactions towards more sophisticated catalytic and biocatalytic systems. mdpi.comrsc.org One promising avenue is the use of transition-metal catalysis, which offers precise control over which C-H bonds are activated and replaced with deuterium (B1214612). nih.govacs.org For instance, iridium and palladium-based catalysts have shown efficacy in the directed deuteration of various organic motifs. snnu.edu.cn Another rapidly advancing area is biocatalysis, which leverages the inherent stereoselectivity of enzymes. ansto.gov.au Microbial transformations, using engineered yeast or specific enzymes, can perform enantioselective deuteration reactions that are difficult to achieve through traditional synthetic chemistry, offering a potentially cost-effective and highly selective route to chiral deuterated compounds. ansto.gov.aursc.org
A key objective is the development of methods that allow for high levels of deuterium incorporation at multiple, specific sites within a molecule without isotopic scrambling. nih.gov This requires a deep understanding of reaction mechanisms and the development of highly specialized catalytic systems. bohrium.com The pursuit of these novel synthetic routes is essential for producing a wider library of deuterated building blocks, enabling more nuanced and powerful research applications. enamine.netnih.gov
| Strategy | Description | Advantages | Challenges | Relevant Research Findings |
|---|---|---|---|---|
| Catalytic H-D Exchange | Utilizes transition metal catalysts (e.g., Pd, Ir, Ru) and a deuterium source (e.g., D₂O, D₂ gas) to replace specific hydrogen atoms with deuterium. mdpi.comnih.gov | High potential for site-selectivity; applicable to a wide range of functional groups. snnu.edu.cn | Requires careful catalyst design; can suffer from harsh reaction conditions or narrow substrate scope. rsc.orgnih.gov | Ruthenium-on-carbon catalyst used for stereoretentive α-deuteration of L-proline with D₂O. rsc.org Iridium catalysts have been developed for ortho-C–H deuteration. snnu.edu.cn |
| Biocatalysis/Microbial Deuteration | Employs enzymes or whole microorganisms (e.g., yeast) grown in deuterated media to catalyze stereospecific deuteration reactions. ansto.gov.au | Exceptional enantioselectivity; mild reaction conditions; can use inexpensive deuterium sources. rsc.orgrsc.org | Substrate scope can be limited by enzyme specificity; complex product isolation from reaction mixtures. chemrxiv.org | Yeast strains like Pichia pastoris achieved >95% deuteration in the synthesis of chiral building blocks. rsc.org A combination of α-hydrogen exchange and deuterative microbial reduction yielded >95% backbone perdeuteration. rsc.org |
| Asymmetric Synthesis from Deuterated Precursors | Incorporates deuterium by starting with simple, commercially available deuterated materials and building the complex molecule through established asymmetric synthesis routes. bohrium.com | Precise control over the location and stereochemistry of deuterium incorporation. nih.gov | Can involve lengthy, multi-step syntheses; availability of starting materials can be a limitation. acs.org | Nickel-catalyzed asymmetric transfer deuteration of N-sulfonyl imines using 2-propanol-d8 (B1362042) as a deuterium source achieved high yield and enantioselectivity. bohrium.com |
Expansion of Applications in Systems Biology and Multi-Omics Research
Systems biology aims to understand the complex interactions within biological systems. nih.gov The use of stable isotope-labeled compounds is a cornerstone of this field, and molecules like this compound are poised to become powerful tools in multi-omics research, which integrates data from genomics, proteomics, and metabolomics. nih.gov
In proteomics and metabolomics, deuterated amino acids serve as internal standards for highly accurate quantification using mass spectrometry. More advanced applications involve their use as metabolic tracers to follow the dynamic flux of molecules through biological pathways in real-time. physiology.orgresearchgate.net By introducing a deuterated nutrient like this compound into a biological system (e.g., cell culture or an organism), researchers can track its incorporation into newly synthesized proteins and its conversion into other metabolites. physiology.org This allows for the precise measurement of protein synthesis and turnover rates, providing critical insights into cellular health, disease progression, and the response to therapeutic interventions. physiology.orgresearchgate.net
The specific deuteration pattern of this compound, with deuterium on the N-methyl group as well as the proline ring, offers unique advantages. It can help elucidate enzymatic mechanisms, particularly those involving demethylation or transformations at the proline ring. Future research will likely focus on applying such multi-deuterated tracers to dissect complex metabolic networks and understand how they are perturbed in diseases like cancer or diabetes. nih.gov
Potential for this compound in Advanced Spectroscopic Techniques for Real-Time Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for studying the structure and dynamics of biomolecules at atomic resolution. nih.govcopernicus.org However, for large proteins and molecular complexes, proton (¹H) NMR spectra can become overwhelmingly complex and crowded. Strategic deuteration is a critical tool to simplify these spectra and enable advanced experiments. unl.pt
Incorporating deuterated amino acids like this compound into a protein effectively "edits" the molecule from an NMR perspective. Replacing protons with deuterons (²H) renders those positions largely invisible in standard ¹H NMR experiments, reducing spectral overlap and allowing the remaining proton signals to be resolved and assigned. unl.ptacs.org This is particularly valuable for studying protein dynamics. Techniques like ²H spin relaxation can probe motions at specific sites on picosecond to nanosecond timescales. unl.pt
The specific labeling pattern in this compound makes it a highly specialized probe. The deuterated N-methyl group can report on dynamics in regions where this modification is functionally important, while the ring deuterons can provide information on the conformational flexibility of the proline residue itself, which is often critical for protein structure and folding. acs.org Future applications will involve using such precisely labeled compounds in real-time NMR experiments, where techniques like temperature or pressure jumps are used to trigger and observe processes like protein folding or ligand binding as they happen. nih.govcopernicus.org
| Application Area | Technique | Utility of Deuteration | Potential of this compound |
|---|---|---|---|
| Systems Biology | Mass Spectrometry-based Proteomics/Metabolomics | Serves as a metabolic tracer to measure protein synthesis rates and map metabolic pathways. physiology.orgresearchgate.net | Could be used to trace the metabolism of N-methylated amino acids and proline simultaneously, offering insights into pathways relevant to epigenetics and collagen synthesis. |
| Structural Biology | Solution & Solid-State NMR Spectroscopy | Reduces spectral complexity in large proteins, enabling structural analysis and dynamic studies through techniques like TROSY and ²H relaxation. unl.ptacs.org | Acts as a specific probe for the dynamics of N-methyl groups and the proline ring, which are critical for the structure and function of many proteins. acs.org |
| Asymmetric Synthesis | Organocatalysis | Functions as a chiral building block where the kinetic isotope effect of deuterium can influence reaction selectivity and yield. bohrium.comenamine.net | Could serve as a unique chiral organocatalyst or building block, where the deuterated N-methyl and proline core could impart novel stereochemical control in asymmetric reactions. clockss.org |
Exploration in Catalysis and Asymmetric Synthesis as a Chiral Deuterated Building Block
Proline and its derivatives are renowned for their role as organocatalysts in asymmetric synthesis, facilitating the creation of chiral molecules with high enantioselectivity. clockss.orgresearchgate.netillinois.edu The introduction of deuterium into the catalyst's structure, creating a chiral deuterated building block, opens up new possibilities for controlling chemical reactions. The primary mechanism for this influence is the kinetic isotope effect (KIE), where the greater mass of deuterium compared to hydrogen can cause C-D bonds to be broken more slowly than C-H bonds.
In the context of this compound, the deuterons are positioned at stereochemically significant locations. When used as a catalyst or a chiral starting material, the deuterium at the C-2 position could influence the stereochemical outcome of reactions involving this center. bohrium.com Similarly, the deuterated N-methyl group could affect reactions where this group's steric profile or electronic properties are critical.
Future research in this area will explore the use of this compound and similar molecules as novel organocatalysts or as building blocks in the synthesis of complex, high-value molecules like pharmaceuticals. enamine.netacs.org By strategically placing deuterium, chemists may be able to fine-tune reaction pathways, enhance stereoselectivity, or even unlock new types of chemical transformations that are not possible with non-deuterated analogs. rsc.orgbohrium.com This represents a subtle yet powerful strategy for expanding the toolkit of modern asymmetric synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
